molecular formula C15H21N3OS B5775905 1-[(2,4-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide

1-[(2,4-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide

Cat. No.: B5775905
M. Wt: 291.4 g/mol
InChI Key: GFDGGZDAGNODDB-UHFFFAOYSA-N
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Description

1-[(2,4-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide is a thiourea derivative featuring a piperidine-4-carboxamide core substituted with a 2,4-dimethylphenylcarbamothioyl group. This compound’s structure combines a piperidine ring, a carboxamide moiety, and a carbamothioyl group linked to an aromatic substituent. Its molecular formula is C₁₅H₂₁N₃OS, with a molecular weight of approximately 291.41 g/mol (calculated based on analogs in ).

Properties

IUPAC Name

1-[(2,4-dimethylphenyl)carbamothioyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c1-10-3-4-13(11(2)9-10)17-15(20)18-7-5-12(6-8-18)14(16)19/h3-4,9,12H,5-8H2,1-2H3,(H2,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDGGZDAGNODDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)N2CCC(CC2)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2,4-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide typically involves the reaction of piperidine-4-carboxylic acid with 2,4-dimethylphenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters, such as temperature, solvent, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

1-[(2,4-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-[(2,4-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2,4-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenases (COX-1 and COX-2), which play a role in the inflammatory response. By inhibiting these enzymes, the compound can reduce inflammation and provide therapeutic benefits. Additionally, it may interact with other molecular targets, such as receptors and ion channels, to exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-[(2,4-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Differences Biological Activity
1-[(2,4-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide (Target) C₁₅H₂₁N₃OS ~291.41 2,4-Dimethylphenyl, carbamothioyl Thiourea group enhances metal-binding capacity; methyl groups increase hydrophobicity. Limited data; inferred potential for enzyme inhibition (e.g., proteases or kinases) .
1-[(2,5-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide C₁₅H₂₁N₃O₃S 323.41 2,5-Dimethoxyphenyl, carbamothioyl Methoxy groups improve solubility and electron-donating effects; reduced steric hindrance. No direct activity data; structural similarity suggests possible CNS or antimicrobial applications .
1-(3,4,5-Trimethoxybenzoyl)piperidine-4-carboxamide (Compound II) C₁₆H₂₁N₃O₄ 319.36 3,4,5-Trimethoxybenzoyl Benzoyl group replaces thiourea; methoxy groups enhance π-π stacking and binding affinity. Moderate analgesic activity; poor antimicrobial and antioxidant effects .
N-(2,4-Dimethylphenyl)-1-[4-(piperidine-1-carbonyl)thiophene-2-sulfonyl]piperidine-4-carboxamide C₂₄H₃₁N₃O₄S₂ 489.66 Thiophene-sulfonyl, piperidine-carbonyl Sulfonyl and carbonyl groups increase polarity; thiophene enhances aromatic interactions. No activity data; structural complexity suggests potential kinase or protease inhibition .
1-(4-Acetylphenyl)-4-piperidinecarboxamide C₁₄H₁₈N₂O₂ 246.31 4-Acetylphenyl Acetyl group introduces ketone functionality; lacks thiourea, reducing metal coordination. No reported activity; acetyl group may improve metabolic stability .

Key Structural and Functional Insights

Role of the Thiourea Group: The carbamothioyl (-NHCOS-) moiety in the target compound distinguishes it from analogs with carboxamide or benzoyl groups (e.g., ).

Aromatic Substituent Effects :

  • 2,4-Dimethylphenyl : Provides steric bulk and hydrophobicity, likely enhancing membrane permeability compared to polar methoxy-substituted analogs ().
  • Dimethoxyphenyl : Increases solubility and electronic effects, which may improve receptor binding but reduce blood-brain barrier penetration .

Piperidine Core Modifications: Substitutions at the piperidine nitrogen (e.g., sulfonyl or benzoyl groups) alter conformational flexibility and hydrogen-bonding capacity.

Pharmacological Comparisons

  • Analgesic Activity : The 3,4,5-trimethoxybenzoyl analog (Compound II) demonstrated moderate analgesic effects, likely due to methoxy groups enhancing interactions with opioid or serotonin receptors. The target compound’s dimethylphenyl group may favor similar pathways but with reduced solubility .
  • Antimicrobial Potential: Thiourea derivatives (e.g., ) have shown activity against bacteria and fungi. However, the target compound’s methyl groups may reduce polarity, limiting its efficacy compared to more hydrophilic analogs .

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